![molecular formula C16H18N2O2S2 B2852402 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide CAS No. 941924-96-5](/img/structure/B2852402.png)
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide
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Description
Synthesis Analysis
Thiophene derivatives, such as 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been proven to be effectual drugs in present respective disease scenario .
Anti-inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory properties. For example, some newly synthesized compounds have shown significant decreases in paw edema, a common model for inflammation .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Anticancer Properties
Thiophene derivatives have shown anticancer properties, making them a potential class of compounds for the development of new anticancer drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMQVXREXTHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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